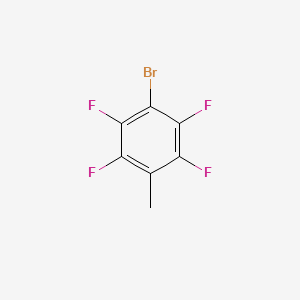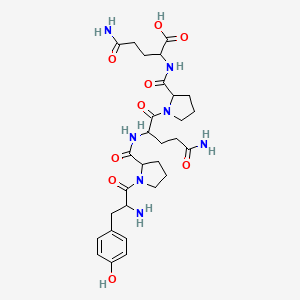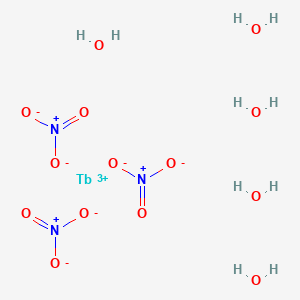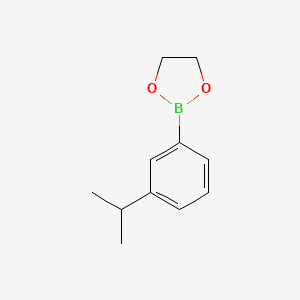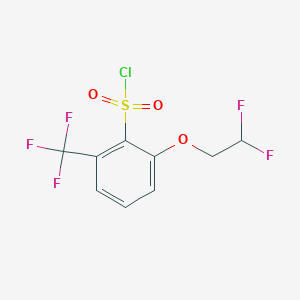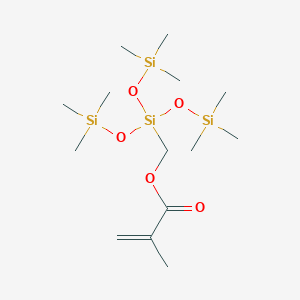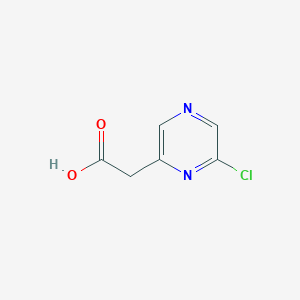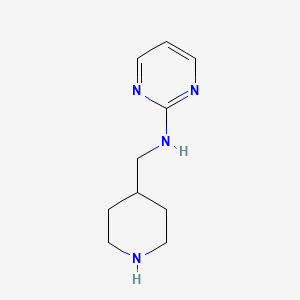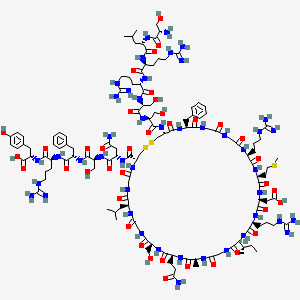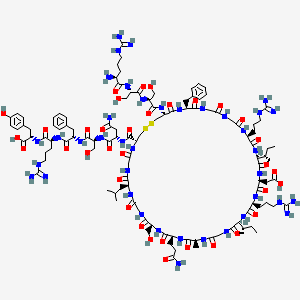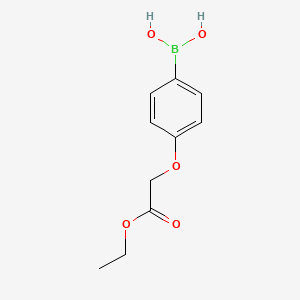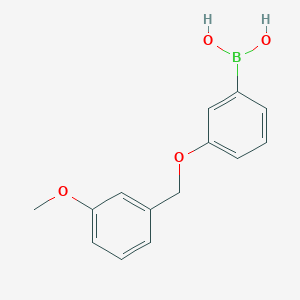
(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid
Overview
Description
(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid is an organic compound with the molecular formula C14H15BO4. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (3-methoxybenzyl)oxy group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can influence their function .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of cross-coupling reaction used in organic synthesis .
Biochemical Analysis
Biochemical Properties
(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. This compound is known to form reversible covalent bonds with diols and hydroxyl groups, making it a potent inhibitor of serine proteases and other enzymes that possess active site serine residues . The boronic acid moiety interacts with the hydroxyl groups of serine residues, leading to enzyme inhibition. Additionally, this compound can interact with other biomolecules, such as carbohydrates and nucleotides, through similar mechanisms, further expanding its biochemical utility .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving serine/threonine kinases . By inhibiting these kinases, this compound can modulate gene expression and cellular metabolism. For instance, it can downregulate the expression of genes involved in cell proliferation and survival, leading to reduced cell growth and increased apoptosis in certain cancer cell lines . Furthermore, this compound can alter cellular metabolism by inhibiting enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mode of action involves the formation of reversible covalent bonds with active site serine residues in enzymes . This interaction leads to enzyme inhibition by blocking the catalytic activity of the enzyme. Additionally, this compound can bind to other biomolecules, such as nucleotides and carbohydrates, through similar covalent interactions . These binding interactions can result in changes in gene expression and cellular signaling pathways, further contributing to the compound’s biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, with a half-life of several hours to days, depending on the specific environment . It can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have different biochemical activities . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and metabolic modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions . Threshold effects have been observed, with specific dosages required to achieve desired biochemical outcomes without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can interact with cofactors such as NAD+ and FAD, further influencing metabolic processes . These interactions can result in altered energy production and metabolic homeostasis, contributing to the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and enzymes, leading to its accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by its lipophilicity and binding affinity to plasma proteins, which can affect its bioavailability and overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is mediated by post-translational modifications and targeting signals that direct its transport . For instance, the presence of specific amino acid sequences can facilitate the localization of this compound to the mitochondria, where it can inhibit enzymes involved in energy production . The subcellular localization of this compound is essential for its biochemical effects, as it determines the specific enzymes and pathways that are targeted .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid typically involves the reaction of (3-methoxybenzyl)oxyphenyl derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or alkylating agents are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phenols are the major products.
Reduction: Hydroxyl-substituted phenyl derivatives are formed.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group attached to the boron atom.
3-Methoxyphenylboronic acid: Similar structure but lacks the (3-methoxybenzyl)oxy group.
4-Methoxyphenylboronic acid: Similar to 3-methoxyphenylboronic acid but with the methoxy group in the para position.
Uniqueness
(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid is unique due to the presence of the (3-methoxybenzyl)oxy group, which provides additional functionalization and reactivity compared to simpler boronic acids. This makes it particularly useful in the synthesis of more complex organic molecules and in applications requiring specific reactivity patterns.
Properties
IUPAC Name |
[3-[(3-methoxyphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-13-6-2-4-11(8-13)10-19-14-7-3-5-12(9-14)15(16)17/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIXUNCSDKZOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC(=CC=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584719 | |
| Record name | {3-[(3-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-75-6 | |
| Record name | B-[3-[(3-Methoxyphenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(3-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


